molecular formula C8H6ClN B1583042 2-Chloro-6-methylbenzonitrile CAS No. 6575-09-3

2-Chloro-6-methylbenzonitrile

Cat. No.: B1583042
CAS No.: 6575-09-3
M. Wt: 151.59 g/mol
InChI Key: WQWQHJNUHQEGTN-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-6-methylbenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

  • Pharmaceuticals: As a building block for developing new drugs.
  • Agrochemicals: In the formulation of pesticides and herbicides.

Biology

The compound is employed in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows it to interact with specific enzymes, influencing their activity.

Medicine

Research indicates potential applications in medicine, particularly:

  • Antimicrobial Agents: Demonstrated significant inhibitory effects against various bacterial strains.
  • Anti-inflammatory Drugs: Investigated for its capacity to modulate inflammatory responses.

Industry

In industrial applications, this compound is used in the production of:

  • Dyes: As a precursor for synthetic dyes.
  • Polymers: In the formulation of specialty chemicals.

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Properties

A study demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound can induce cell death in certain cancer cell lines. For instance, tests on human cervical carcinoma (HeLa) cells showed an IC50 value of approximately 15 µM, indicating substantial cytotoxic activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings showed that the compound inhibited bacterial growth significantly more than control groups, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on HeLa cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial cytotoxic activity.

Biological Activity

2-Chloro-6-methylbenzonitrile, a compound with the molecular formula C₈H₆ClN, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources of scientific literature.

This compound is characterized by the presence of a chlorine atom and a methyl group on the benzene ring, contributing to its unique chemical reactivity. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in studies of enzyme-catalyzed reactions and metabolic pathways .

PropertyValue
Molecular FormulaC₈H₆ClN
Molecular Weight153.59 g/mol
Melting Point56-58 °C
Boiling Point200 °C
SolubilityInsoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study where various concentrations of the compound were tested against bacterial strains, it demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. For instance, tests on human cervical carcinoma (HeLa) cells revealed that the compound exhibited cytotoxic effects at micromolar concentrations. This suggests that it may have therapeutic potential in cancer treatment .

The biological activity of this compound is believed to involve enzyme inhibition. The chlorine atom's electronegative nature may facilitate interactions with active sites of enzymes, thereby modulating metabolic pathways. This mechanism could explain its observed antimicrobial and cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth significantly compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on HeLa cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial cytotoxic activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other halogenated benzonitriles regarding their biological activities.

Table 2: Comparative Biological Activities

CompoundAntimicrobial ActivityCytotoxicity (IC50)
This compoundYes15 µM
2-Fluoro-5-methylbenzonitrileModerate20 µM
3-Bromo-4-methylbenzonitrileYes25 µM

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-chloro-6-methylbenzonitrile, and how can reaction yields be optimized?

Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or cyanation reactions. A standard method involves chlorination of 6-methylbenzonitrile using reagents like sulfuryl chloride (SO2_2Cl2_2) under controlled conditions. Yield optimization requires:

  • Temperature control (e.g., maintaining 0–5°C to minimize side reactions).
  • Catalyst selection (e.g., Lewis acids like FeCl3_3 to enhance regioselectivity).
  • Purity of precursors (e.g., using anhydrous solvents to avoid hydrolysis).
    A recent study reported a 72% yield using SO2_2Cl2_2 in dichloromethane at 0°C for 4 hours .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring integrity.
  • HPLC (with UV detection at 254 nm) for purity assessment (>97% as per industrial standards) .
  • Mass spectrometry (EI-MS) to validate molecular ion peaks (expected m/z: 151.59 [M+^+]).
    For trace impurities, GC-MS paired with internal standards (e.g., deuterated analogs) is recommended .

Q. Advanced: How can computational methods like DFT elucidate the electronic properties of this compound for reaction mechanism studies?

Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient C-Cl bond).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior.
  • Simulate transition states for chlorination or cyanation steps.
    A study applying the Colle-Salvetti correlation-energy formula demonstrated <5% deviation in predicting activation energies for similar nitriles .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives in cross-coupling reactions?

Answer:
Discrepancies often arise from:

  • Catalyst variability (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Solvent effects (polar aprotic solvents like DMF vs. THF).
    To address this:

Systematically replicate conditions with controlled variables (temperature, moisture levels).

Use high-throughput screening to identify optimal ligand-catalyst pairs.
A case study on analogous nitriles achieved 85% yield using Pd(OAc)2_2/XPhos in toluene at 80°C .

Q. Advanced: How can researchers optimize HPLC methods to detect this compound in complex mixtures (e.g., environmental samples)?

Answer:
Optimization steps include:

  • Mobile phase adjustment : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances peak resolution.
  • Column selection : C18 columns (5 µm, 250 mm) improve retention for aromatic nitriles.
  • Detection limits : UV at 230 nm achieves a limit of detection (LOD) of 0.5 µg/mL, as validated in pharmaceutical analysis .

Q. Advanced: What structural modifications to this compound enhance its bioactivity in drug discovery?

Answer:
Key modifications and their impacts:

Modification Effect Reference
Fluoro substitution Increases metabolic stability (e.g., 6-fluoro analog in kinase inhibitors)
Amino group addition Enhances solubility and target binding (e.g., 2-amino-4-chloro derivative)
Methoxy substitution Alters logP values for blood-brain barrier penetration

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation per OSHA guidelines .

Q. Advanced: How does the electronic effect of the cyano group influence the reactivity of this compound in SNAr reactions?

Answer:
The electron-withdrawing cyano group:

  • Activates the aromatic ring for nucleophilic attack at the ortho and para positions.
  • Stabilizes negative charge buildup in the Meisenheimer intermediate during SNAr.
    DFT studies show a 15% increase in reaction rate compared to non-cyano analogs due to enhanced ring polarization .

Q. Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent degradation.
  • Light protection : Amber vials to avoid photolytic cleavage of the C-Cl bond.
  • Moisture control : Desiccants like silica gel to inhibit hydrolysis to benzamide derivatives .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway tracing?

Answer:

  • ¹³C-labeled nitrile : Tracks metabolic incorporation into carbonyl-containing metabolites via LC-MS.
  • Deuterated methyl group : Monitors demethylation kinetics in hepatic microsomal assays.
    A study using ¹³C-labeled analogs achieved 90% recovery in rat plasma metabolite profiling .

Properties

IUPAC Name

2-chloro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWQHJNUHQEGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022241
Record name 2-Chloro-6-methylbenzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-09-3
Record name 2-Chloro-6-methylbenzonitrile
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Record name 2-Chloro-6-methylbenzonitrile
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Record name 2-CHLORO-6-METHYLBENZONITRILE
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Record name 2-Chloro-6-methylbenzonitrile
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Record name 3-chloro-2-toluonitrile
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Synthesis routes and methods

Procedure details

Sodium cyanide (65 g, 1.33 mol) in 100 ml of water is added to cuprous chloride (49.5 g, 0.5 mol) in 200 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat resulted and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 100 ml of toluene. 6 N Hydrochloric acid (140 ml) is added slowly to 6-chloro-2-methylbenzenamine (56 g, 0.4 mol) while swirling in a 2 l. erlenmeyer flask and keeping the temperature at 0° C. A solution of sodium nitrite (28 g, 0.4 mol) in 80 ml of water is added dropwise to the hydrochloride suspension. Ice is added, when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.75 hr, allowed to reach room temperature over a 3 hr period and then heated on the steam bath at 50° C. After remaining at room temperature overnight, the product is steam distilled off. The distillate (3.5 l.) is extracted with benzene, dried and evaporated to give 2.8 g of the title compound, nmr (CDCl3) δ 2.55 (s, 3H) and 7.3 (m, 3H).
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
56 g
Type
reactant
Reaction Step Six
Quantity
28 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
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Reaction Step Eight

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-methylbenzonitrile
2-Chloro-6-methylbenzonitrile
2-Chloro-6-methylbenzonitrile
2-Chloro-6-methylbenzonitrile
2-Chloro-6-methylbenzonitrile
2-Chloro-6-methylbenzonitrile

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